molecular formula C14H16N2O3 B10959059 N-(2-methoxy-5-methylphenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide

N-(2-methoxy-5-methylphenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide

Cat. No.: B10959059
M. Wt: 260.29 g/mol
InChI Key: QICNJDZFIBGHDQ-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of methoxy, methyl, and oxazole groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic ring and oxazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can introduce new functional groups onto the aromatic ring or oxazole moiety.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-5-methylphenyl)acetamide
  • N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide
  • N-(2-methoxy-5-methylphenyl)cyanothioformamide

Uniqueness

N-(2-methoxy-5-methylphenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups, which impart distinct chemical properties and reactivity

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C14H16N2O3/c1-8-5-6-12(18-4)11(7-8)15-14(17)13-9(2)10(3)19-16-13/h5-7H,1-4H3,(H,15,17)

InChI Key

QICNJDZFIBGHDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=NOC(=C2C)C

Origin of Product

United States

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